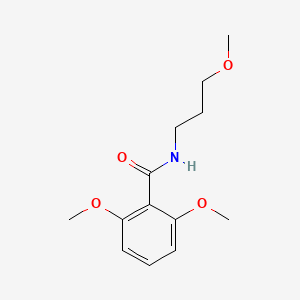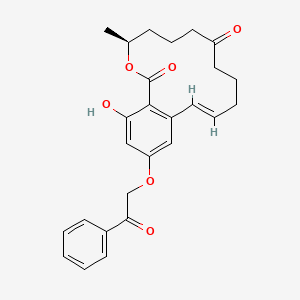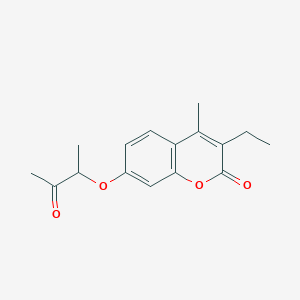![molecular formula C24H18O4 B11156156 4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one](/img/structure/B11156156.png)
4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one is a synthetic organic compound with the molecular formula C18H14O4. It is a member of the chromen-2-one family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one typically involves the reaction of 4-methyl-7-hydroxychromen-2-one with 2-oxo-2-(4-phenylphenyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-7-hydroxychromen-2-one: A precursor in the synthesis of the target compound.
2-oxo-2-(4-phenylphenyl)ethyl bromide: Another precursor used in the synthesis.
Other Chromen-2-one Derivatives: Compounds with similar structures but different substituents.
Uniqueness
4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives .
Properties
Molecular Formula |
C24H18O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C24H18O4/c1-16-13-24(26)28-23-14-20(11-12-21(16)23)27-15-22(25)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
InChI Key |
YJGVMPPSTYNVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-tryptophanate](/img/structure/B11156082.png)
![5-butoxy-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B11156084.png)
![7-{[1-(4a-hydroxy-1-phenyloctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11156093.png)
![N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11156099.png)





![N-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}butanamide](/img/structure/B11156128.png)

![1-(2,5-dimethoxyphenyl)-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B11156141.png)
![N-(2-methoxyphenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11156142.png)
![7,8-bis[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11156145.png)
